molecular formula C11H16N4O2 B2525531 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide CAS No. 1210604-01-5

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide

Cat. No.: B2525531
CAS No.: 1210604-01-5
M. Wt: 236.275
InChI Key: RYIKAMYVIFMQDH-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 5, a ketone at position 6, and a propionamide moiety at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to methyl groups) and hydrogen-bonding capacity (via the amide and ketone groups).

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-4-8(16)12-9-7-5-6(2)11(17)13-10(7)15(3)14-9/h6H,4-5H2,1-3H3,(H,13,17)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIKAMYVIFMQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN(C2=C1CC(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide typically involves the following steps:

  • Formation of the Pyrazolopyridine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-ketoester or β-diketone.

  • Methylation: The pyrazolopyridine core is then methylated at the 1 and 5 positions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.

  • Introduction of the Propionamide Group: The propionamide group is introduced by reacting the methylated pyrazolopyridine with propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activities of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition suggests its potential use in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has demonstrated analgesic effects in various preclinical models. These effects are particularly relevant for developing new pain management therapies that may offer advantages over existing treatments by reducing side effects associated with traditional analgesics .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the propionamide group. Detailed structural characterization techniques such as NMR and mass spectrometry have been employed to confirm the identity and purity of the synthesized compound .

Case Study 1: Evaluation of Anti-inflammatory Activity

A study conducted by Abd El-Salam et al. assessed several pyrazolo derivatives for their anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand better how this compound interacts with target proteins involved in inflammation. These studies provide insights into its binding affinities and potential mechanisms of action .

Mechanism of Action

The mechanism by which N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[3,4-b]pyridine core distinguishes the target compound from other bicyclic systems:

  • Imidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate): These exhibit a fused five- and six-membered ring system but lack the pyrazole moiety.
  • Triazolothiadiazoles : These compounds, such as those reported by Zhang et al., prioritize sulfur and triazole moieties, which may improve metabolic stability but reduce hydrogen-bonding capacity relative to the target compound’s amide and ketone groups .

Table 1: Core Structure Comparison

Core System Aromaticity Key Functional Groups Potential Applications
Pyrazolo[3,4-b]pyridine Partial Amide, Ketone Enzyme inhibition, Receptor modulation
Imidazo[1,2-a]pyridine High Ester, Nitrile Fluorescent probes, Catalysis
Triazolothiadiazole Moderate Thiadiazole, Triazole Antimicrobial agents

Substituent Effects

  • Amide Variations: The propionamide group in the target compound offers flexibility and moderate hydrophilicity. In contrast, the benzamide analog (N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide) has a bulkier aromatic substituent, which may enhance π-stacking but reduce solubility .

Hydrogen Bonding and Crystallography

  • The target’s amide and ketone groups enable robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). Such interactions may stabilize crystal packing, as seen in SHELX-refined structures (), whereas compounds lacking these groups (e.g., triazolothiadiazoles) rely on weaker van der Waals forces .

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of 248.286 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core which is known for its biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₂
Molecular Weight248.286 g/mol
CAS Number1208965-30-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs can lead to altered cell cycle progression and apoptosis in cancer cells .
  • Antioxidant Activity : Studies suggest that derivatives of pyrazolo compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, a derivative showed significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. This activity was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Anti-inflammatory Activity

In a study focusing on inflammatory models, this compound exhibited dose-dependent inhibition of inflammation markers in vitro. The compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the side chains and functional groups have been studied extensively:

ModificationEffect on Activity
Methylation at N positionIncreased potency against cancer cells
Hydroxyl substitutionEnhanced antioxidant properties
Alkyl chain lengthAffects solubility and bioavailability

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